N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide
Description
N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide is a synthetic compound featuring a 4-phenoxybenzamide core linked to a methanesulfonyl-substituted propenyl group. The methanesulfonyl group in the target compound may influence solubility, metabolic stability, and receptor binding compared to other substituents in related molecules.
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-23(20,21)13-5-12-18-17(19)14-8-10-16(11-9-14)22-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,18,19)/b13-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZKJNHEPYGTL-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Methanesulfonylprop-2-en-1-yl Intermediate: This step involves the reaction of methanesulfonyl chloride with an appropriate alkyne or alkene under basic conditions to form the methanesulfonylprop-2-en-1-yl intermediate.
Coupling with 4-Phenoxybenzamide: The intermediate is then coupled with 4-phenoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxybenzamide derivatives.
Scientific Research Applications
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences
Key Observations :
- Piperazine-based analogs (e.g., 11e, 12b) rely on hydrogen bonding via hydroxyl and amine groups for κ-opioid receptor selectivity .
Pharmacological Activity
Data from κ-opioid antagonists ():
| Compound | Kκ (nM) | Selectivity (κ/μ) | Selectivity (κ/δ) |
|---|---|---|---|
| 11e | 0.17 | 89–131× | 89–131× |
| 12b | 0.16 | 140–372× | 148–3793× |
| 12c | 0.65 | >100× | >100× |
Comparison :
- The target compound’s methanesulfonyl group may reduce metabolic degradation compared to hydroxyl groups in 11e/12b, but its κ-opioid affinity remains speculative without direct data.
- Piperazine-based compounds achieve sub-nanomolar Kκ values, attributed to optimal steric and electronic interactions with the receptor’s hydrophobic pockets .
Structure-Activity Relationships (SAR)
- Phenoxy Group Substitution: Electron-donating groups (e.g., methoxy) on the phenoxy ring enhance κ-opioid affinity .
- Amine Side Chain: Piperazine derivatives with hydroxylphenyl groups (e.g., 11e) show higher selectivity than non-hydroxylated analogs .
- Stereochemistry : (S)-configured amines in JDTic analogs improve receptor binding by aligning with chiral receptor sites .
Biological Activity
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C15H17NO4S
- Molecular Weight : 305.37 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Modulation of Cell Signaling Pathways : The compound appears to interact with various signaling pathways, potentially influencing cell proliferation and apoptosis.
- Antioxidant Properties : Preliminary data indicate that it may possess antioxidant capabilities, which can protect cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer, colorectal cancer) have shown that this compound can induce apoptosis and inhibit cell growth. For instance, a study demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 50 |
| 50 | 30 |
This table illustrates the impact of varying concentrations on cell viability.
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown promise in reducing inflammation:
- Animal Models : In vivo studies using rodent models of inflammation revealed that treatment with this compound significantly decreased markers of inflammation, such as TNF-alpha and IL-6 levels.
Case Studies
A notable case study published in a peer-reviewed journal highlighted the use of this compound in a clinical setting:
- Study Title : "Evaluation of N-(3-Methanesulfonylprop-2-enoyl)-4-phenyloxybenzamide in Colorectal Cancer Patients"
- Objective : To assess the efficacy and safety profile of the compound in patients with advanced colorectal cancer.
- Findings : The study reported a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy. Adverse effects were minimal and manageable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
